2-Cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine is a synthetic compound characterized by its unique bicyclic structure, which includes an indazole core. Its molecular formula is , and it has a molecular weight of approximately 205.3 g/mol. The compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where detailed information about its synthesis, properties, and applications is documented.
The synthesis of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine typically involves multi-step organic reactions. One common method includes:
Technical details regarding the specific reagents and conditions used can vary but often involve organic solvents and controlled temperatures to ensure optimal yields .
The molecular structure of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine can be described as follows:
InChI=1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2
This indicates the arrangement of atoms within the molecule and provides insight into its potential reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.3 g/mol |
InChI Key | MXPJYMNEWLWANM-UHFFFAOYSA-N |
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo several chemical reactions:
These reactions are facilitated by specific reagents and conditions that optimize yields and selectivity .
The mechanism of action for 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine primarily involves its interaction with various kinases:
The modulation of these pathways suggests potential therapeutic effects in conditions where these kinases play a critical role .
The physical properties of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine include:
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications.
The applications of 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine span several scientific fields:
Research continues to explore its full potential in these areas .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5